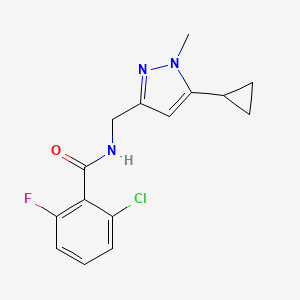

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3O/c1-20-13(9-5-6-9)7-10(19-20)8-18-15(21)14-11(16)3-2-4-12(14)17/h2-4,7,9H,5-6,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLVQZSLRYURMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the chloro and fluoro substituents, and the coupling of these intermediates to form the final benzamide structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.

Neurological Applications

There is emerging evidence suggesting that pyrazole derivatives can act as modulators of metabotropic glutamate receptors. These receptors are implicated in various neurological disorders, including anxiety and depression. Compounds that target these receptors may offer new therapeutic avenues for treating mood disorders.

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives exhibited potent anticancer activity against A549 lung cancer cells. The study highlighted the role of structural modifications on the pyrazole ring in enhancing biological efficacy .

Case Study 2: Anti-inflammatory Mechanism

Research published in MDPI explored the anti-inflammatory effects of similar compounds on human cell lines. The findings suggested that these compounds could significantly reduce the expression of inflammatory markers such as TNF-alpha and IL-6, indicating their potential use in inflammatory diseases .

Data Table: Biological Activities

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Key Compounds:

5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a) Structure: Benzamide with dual pyrazole rings (one substituted with cyano and phenyl groups). Substituents: Chlorine on pyrazole, methyl on benzamide. Molecular Weight: 403.1 g/mol .

5-Chloro-N-(4-Cyano-1-(4-Fluorophenyl)-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3d) Structure: Similar to 3a but with a 4-fluorophenyl group. Substituents: Fluorine on phenyl ring enhances polarity. Molecular Weight: 421.0 g/mol .

N-[2-Chloro-5-(1-{3-[4-(6-Chloro-3-Methyl-2-Oxo-Benzimidazol-1-yl)Piperidin-1-yl]Propyl}-6-Oxo-Pyrimidin-5-yl)Benzyl]-4-Fluorobenzamide

- Structure : Extended benzamide with benzimidazole and piperidine moieties.

- Substituents : Trifluoromethyl, multiple halogens.

- Molecular Weight : 663.57 g/mol .

4-Ethyl-N-[(1-Ethyl-1H-Indazol-3-yl)Methyl]Benzamide

- Structure : Benzamide with indazole instead of pyrazole.

- Substituents : Ethyl groups reduce electronegativity.

- Molecular Weight : 307.39 g/mol .

Key Differences:

- Heterocyclic Core : The target compound uses a pyrazole ring, whereas analogs like 3a–3d () and the indazole derivative () employ different heterocycles, impacting binding affinity and solubility.

- Halogenation : The target’s 2-chloro-6-fluoro substitution contrasts with 3d’s 4-fluorophenyl group, which may alter electronic properties and target selectivity.

- Bulkiness: Cyclopropyl and methyl groups in the target compound provide steric bulk compared to the cyano or ethyl substituents in analogs.

Physical Properties:

Key Research Findings

- Substituent Effects: Fluorine and chlorine in the target compound likely increase electronegativity and binding to biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs .

- Thermal Stability: Higher melting points in halogenated analogs (e.g., 3d at 181–183°C) suggest improved crystalline stability versus non-halogenated derivatives .

Biological Activity

2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzamide core, a chloro substituent, and a pyrazole moiety, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClN₃O |

| Molecular Weight | 293.76 g/mol |

| CAS Number | 1448031-45-5 |

| Density | 1.8 ± 0.1 g/cm³ |

| LogP | 2.18 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole is synthesized through the reaction of hydrazine with a diketone or β-keto ester.

- Cyclopropyl Substitution : The cyclopropyl group is introduced via cyclopropanation reactions.

- Benzamide Formation : The benzamide is formed by reacting benzoyl chloride with an amine.

- Final Coupling : The final product is obtained by coupling the pyrazole derivative with the benzamide using coupling reagents like EDCI or DCC.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have shown activity against various cancer cell lines, including those resistant to standard therapies. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and apoptosis .

Enzyme Inhibition

Research suggests that this compound may act as an enzyme inhibitor, particularly targeting receptors involved in cancer progression and inflammation. Pyrazole derivatives are known to interact with various biological targets, making them valuable in drug discovery for conditions such as cancer and autoimmune diseases .

Case Studies

- Inhibition of RET Kinase : A study demonstrated that compounds structurally related to this benzamide exhibited moderate to high potency in inhibiting RET kinase activity, crucial for certain types of cancer therapy .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of similar compounds on FaDu hypopharyngeal tumor cells, revealing enhanced apoptosis induction compared to reference drugs like bleomycin .

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation : Interaction with specific receptors that regulate cell growth and survival.

- Inhibition of Signaling Pathways : Disruption of pathways critical for tumor growth and metastasis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

| Compound Name | Biological Activity |

|---|---|

| 2-chloro-N-(pyrazol-3-ylmethyl)benzamide | Moderate anticancer activity |

| N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide | High potency against RET kinase |

Q & A

Q. What are the validated synthetic routes for 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-6-fluorobenzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a substituted pyrazole-methylamine intermediate. A general procedure includes:

- Step 1 : Activation of the carboxylic acid group (e.g., using EDCI/HOBt in DMF) to form an active ester intermediate.

- Step 2 : Amide bond formation with the pyrazole-methylamine under inert conditions.

- Optimization : Reaction temperature (room temperature to 60°C), solvent choice (DMF or pyridine), and stoichiometric ratios (1:1.2 for amine:acid chloride) are critical for yield improvement (≥65%) and purity .

- Purification : Recrystallization from ethanol or methanol is commonly employed, with TLC (PE:EA = 8:1) for monitoring .

Q. How is the structural integrity of this compound confirmed experimentally?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement to resolve bond lengths, angles, and torsion angles. Hydrogen bonding networks (e.g., N–H⋯O/F interactions) are analyzed to confirm supramolecular packing .

- Spectroscopy : H-NMR (400–600 MHz) identifies key protons (e.g., cyclopropyl CH at δ 0.5–1.2 ppm, pyrazole CH at δ 2.4–2.7 ppm). IR confirms amide C=O stretches (~1640–1680 cm) .

Q. What preliminary biological assays are recommended to assess its activity?

- Enzyme inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) or similar targets using spectrophotometric assays (e.g., NADH oxidation at 340 nm) .

- Antimicrobial screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered cyclopropyl groups) be resolved?

Q. What computational methods validate the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to PFOR or kinase domains. Focus on H-bonding (amide to Arg/Lys residues) and hydrophobic contacts (cyclopropyl to active-site pockets).

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .

Q. How do substituent variations (e.g., cyclopropyl vs. phenyl) impact bioactivity?

- SAR analysis : Compare IC values of analogs (e.g., cyclopropyl derivatives show 2–5× higher potency against anaerobic parasites than phenyl analogs).

- Electronic effects : Fluorine’s electronegativity enhances membrane permeability (logP reduction by ~0.5 units vs. chloro analogs) .

Methodological Notes

- Advanced tools : SHELX refinement, MD simulations, and SAR analysis are prioritized for academic rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.